![molecular formula C24H26O3 B14331876 4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylphenol) CAS No. 103350-08-9](/img/structure/B14331876.png)
4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylphenol) is an organic compound with the molecular formula C23H24O3 It is a derivative of bisphenol, characterized by the presence of methoxy and dimethylphenol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylphenol) typically involves the reaction of 4-methoxybenzaldehyde with 2,6-dimethylphenol in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the phenol units. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxyl-substituted phenols.
Substitution: Halogenated or nitrated phenols.
Aplicaciones Científicas De Investigación
4,4’-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylphenol) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of polymers and resins.
Biology: Investigated for its potential as an antioxidant and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 4,4’-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylphenol) involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways involved in inflammation and cancer progression.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Methylenebis(2,6-dimethylphenol): Similar structure but lacks the methoxy group.
4,4’-(Phenylmethylene)bis(2,6-dimethylphenol): Contains a phenylmethylene bridge instead of a methoxyphenylmethylene bridge.
Uniqueness
4,4’-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylphenol) is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its antioxidant properties and its potential as a therapeutic agent compared to its analogs.
Propiedades
Número CAS |
103350-08-9 |
|---|---|
Fórmula molecular |
C24H26O3 |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
4-[(4-hydroxy-3,5-dimethylphenyl)-(4-methoxyphenyl)methyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C24H26O3/c1-14-10-19(11-15(2)23(14)25)22(18-6-8-21(27-5)9-7-18)20-12-16(3)24(26)17(4)13-20/h6-13,22,25-26H,1-5H3 |
Clave InChI |
VAKCPCVAQUHUQL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)C)C(C2=CC=C(C=C2)OC)C3=CC(=C(C(=C3)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Oxetane, 3,3'-[1,3-phenylenebis(oxymethylene)]bis[3-ethyl-](/img/structure/B14331793.png)
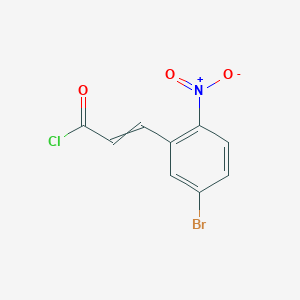

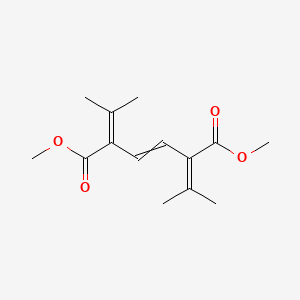
![Acetonitrile, [(4-methylphenyl)seleno]-](/img/structure/B14331818.png)
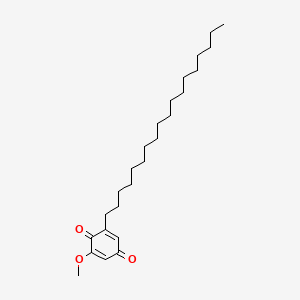

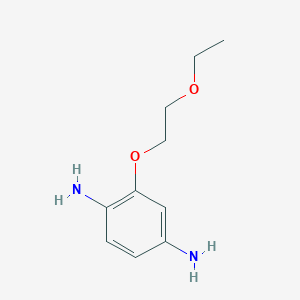
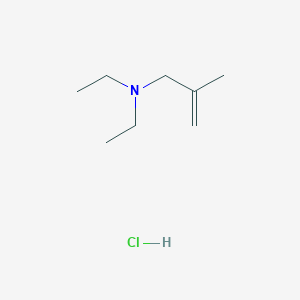
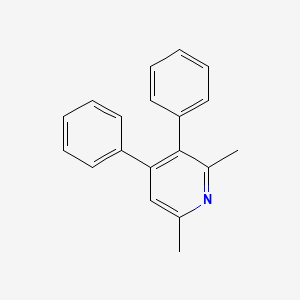
![2-[(Trimethylsilyl)oxy]hexa-3,5-dienenitrile](/img/structure/B14331860.png)

![[(3-Methyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14331878.png)
![2-[(E)-(2-hydroxyphenyl)methyleneamino]-1,2-benzothiazol-3-one](/img/structure/B14331880.png)
